2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H6ClFN2O It is a derivative of benzenecarboximidamide, featuring both chloro and fluoro substituents on the benzene ring, as well as a hydroxy group on the carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with hydroxylamine to form the corresponding hydroxylamine derivative.
Cyclization: The hydroxylamine derivative is then cyclized under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Temperature Control: Maintaining a specific temperature range to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding oximes or reduced to amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Various substituted benzenecarboximidamides.
Oxidation Products: Oximes and nitroso derivatives.
Reduction Products: Amines and hydroxylamines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and binding affinities.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: It can influence various biochemical pathways by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzonitrile: A related compound with a nitrile group instead of the carboximidamide moiety.
2-chloro-4-fluorophenylboronic acid: Contains a boronic acid group, used in coupling reactions.
2-chloro-4-fluorotoluene: A simpler derivative with a methyl group.
Uniqueness
2-chloro-4-fluoro-N’-hydroxybenzenecarboximidamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its hydroxy group provides additional sites for modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSVMSOSSYCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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